Pinacidil

Beschreibung

Pinacidil is a cyanoguanidine drug that acts by opening ATP-sensitive potassium channels, leading to peripheral vasodilatation of arterioles and decreasing peripheral vascular resistance. The above processes result in reduced blood pressure. This drug has been discontinued by the FDA.

PINACIDIL is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1989 and is indicated for hypertension.

A guanidine that opens POTASSIUM CHANNELS producing direct peripheral vasodilatation of the ARTERIOLES. It reduces BLOOD PRESSURE and peripheral resistance and produces fluid retention. (Martindale The Extra Pharmacopoeia, 31st ed)

See also: Guanfacine (related); Guanethidine (related).

Eigenschaften

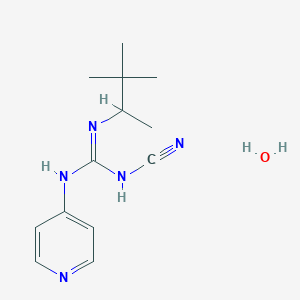

IUPAC Name |

1-cyano-2-(3,3-dimethylbutan-2-yl)-3-pyridin-4-ylguanidine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5.H2O/c1-10(13(2,3)4)17-12(16-9-14)18-11-5-7-15-8-6-11;/h5-8,10H,1-4H3,(H2,15,16,17,18);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJCNBBHEVLGCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60560-33-0 (anhydrous) | |

| Record name | Pinacidil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085371648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4045682 | |

| Record name | Pinacidil monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49681802 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

85371-64-8 | |

| Record name | Guanidine, N-cyano-N′-4-pyridinyl-N′′-(1,2,2-trimethylpropyl)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85371-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinacidil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085371648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinacidil monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pinacidil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINACIDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B0ZZH8P2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Pinacidil on ATP-Sensitive Potassium (KATP) Channels

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pinacidil is a potent and well-characterized potassium channel opener (KCO) that exerts its pharmacological effects, primarily vasodilation and antihypertension, through the specific activation of ATP-sensitive potassium (KATP) channels. This document provides a comprehensive technical overview of pinacidil's mechanism of action. It details the molecular interactions with the KATP channel subunits, the critical role of intracellular nucleotides in modulating its activity, and the downstream signaling cascades it initiates. Furthermore, this guide presents quantitative binding and activation data, detailed protocols for key experimental assays, and visual diagrams of the molecular and cellular pathways involved.

Core Mechanism of Action: Interaction with the KATP Channel

The KATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[1][2] Pinacidil's action is not on the pore itself, but rather on the regulatory SUR subunit, which functions as the channel's metabolic sensor and primary drug target.[3][4]

Binding Site on the SUR2 Subunit

Pinacidil exhibits selectivity for KATP channels containing the SUR2A (cardiac and skeletal muscle) and SUR2B (vascular smooth muscle) isoforms, while being largely inactive on channels with the SUR1 (pancreatic) isoform.[5][6] This selectivity is conferred by its specific binding site.

Cryo-electron microscopy studies have identified a common KATP Channel Opener-binding Site (KCOS) located within the transmembrane domain (TMD) of the SUR2 subunit.[7] This pocket is strategically positioned between the two TMDs of the receptor and is enclosed by transmembrane helices TM10, TM11, TM12, TM14, and TM17.[7] Pinacidil and its structural analogue P1075 bind to this site, stabilizing the SUR2 subunit in a conformation that favors channel opening.[7] This is consistent with earlier findings that mutations within TM17 can significantly alter the binding affinity of pinacidil.[8]

Allosteric Modulation by Intracellular Nucleotides

The interaction of pinacidil with the KATP channel is complex and allosterically modulated by the presence of intracellular nucleotides, particularly ATP and ADP.

-

ATP Inhibition: Under normal physiological conditions, high intracellular ATP concentrations bind to the Kir6.2 subunit, inducing a conformational change that closes the channel pore.[2][9] Pinacidil's efficacy is inversely dependent on the ATP concentration; it is most effective at opening the channel when the inhibitory tone of ATP is low (e.g., <500 µM).[9] At very high ATP concentrations (>3.0 mM), the effect of pinacidil is inhibited.[9]

-

ADP Stimulation: Magnesium-bound ADP (MgADP) binds to the nucleotide-binding domains (NBDs) of the SUR subunit, promoting channel activation.[10][11] The action of pinacidil is synergistic with MgADP. A proposed model suggests the KATP channel has both an activatory (A) site and an inhibitory (I) site for nucleotides. Pinacidil is thought to activate the channel and displace inhibitory nucleotides from the 'I' site, but only when the 'A' site is occupied by a stimulatory nucleotide like ATP or ADP.[10] Furthermore, nucleotides like ATP and ADP have been shown to slow the dissociation (off-rate) of pinacidil analogues from the SUR2A subunit, which is a key factor in detecting binding in radioligand assays.[11]

The diagram below illustrates the molecular interactions at the KATP channel.

Quantitative Data: Potency and Efficacy

The potency of pinacidil varies depending on the specific KATP channel subunit composition and the experimental system used. The following table summarizes key quantitative data from the literature.

| Parameter | Channel Subtype | Experimental System | Value | Reference(s) |

| EC₅₀ | SUR2B/Kir6.2 | Whole-cell patch clamp (HEK293T cells) | ~2 µM | [6][12] |

| EC₅₀ | SUR2A/Kir6.2 | Whole-cell patch clamp (HEK293T cells) | ~10 µM | [6][12] |

| EC₅₀ | Cardiac I_NCX (outward) | Whole-cell patch clamp (guinea pig myocytes) | 23.5 µM | [13] |

| EC₅₀ | Cardiac I_NCX (inward) | Whole-cell patch clamp (guinea pig myocytes) | 23.0 µM | [13] |

| APD Shortening | Human Atria | Optical Mapping | -46% to -80% | [14][15] |

| APD Shortening | Human Ventricles | Optical Mapping | -65% to -93% | [14][15] |

| Kᵢ (vs [³H]glibenclamide) | SUR1(T1285L, M1289T) | Radioligand Binding | 14-fold decrease vs WT | [8] |

EC₅₀ (Half-maximal effective concentration), APD (Action Potential Duration), Kᵢ (Inhibition constant)

Downstream Signaling Pathways

Activation of KATP channels by pinacidil leads to potassium efflux, causing membrane hyperpolarization. This primary event triggers several downstream signaling pathways that contribute to its overall physiological effects.

NO/cGMP/PKG Pathway in Cardiomyocytes

In cardiac ventricular myocytes, pinacidil-induced KATP channel opening stimulates the cardiac Na⁺/Ca²⁺ exchanger (NCX). This effect is not direct but is mediated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling pathway. The hyperpolarization is thought to activate endothelial NO synthase (eNOS), leading to a signaling cascade that ultimately enhances NCX function.[13]

Nrf2-ARE Antioxidant Pathway

Pinacidil has also been shown to confer myocardial protection during ischemia-reperfusion injury by activating the nuclear factor-E2 related factor 2 (Nrf2)-antioxidant responsive element (ARE) pathway.[16][17] This process involves the early generation of reactive oxygen species (ROS) following pinacidil administration, which triggers the dissociation of Nrf2 from its inhibitor, Keap1. Nrf2 then translocates to the nucleus, binds to the ARE, and upregulates the expression of antioxidant enzymes, thereby protecting the cell from oxidative damage.[16][17]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the action of pinacidil on KATP channels.

Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring the activity of ion channels like KATP. The whole-cell configuration allows for the recording of macroscopic currents from the entire cell membrane.[18][19]

Objective: To measure the effect of pinacidil on whole-cell KATP currents in a cell line expressing Kir6.2/SUR2B channels.

Materials:

-

Cell Line: HEK293 cells stably expressing the Kir6.2 and SUR2B subunits.

-

External (Bath) Solution: (in mM) 140 KCl, 2.6 CaCl₂, 1.2 MgCl₂, 5 HEPES; pH adjusted to 7.4 with KOH.

-

Internal (Pipette) Solution: (in mM) 140 KCl, 1 MgCl₂, 1 EGTA, 5 HEPES, 0.1 ATP, 0.1 ADP; pH adjusted to 7.2 with KOH.

-

Pinacidil Stock Solution: 10 mM in DMSO.

-

Equipment: Patch-clamp amplifier, micromanipulator, inverted microscope, perfusion system, borosilicate glass capillaries, microelectrode puller.

Methodology:

-

Cell Culture: Plate HEK293 cells expressing Kir6.2/SUR2B onto glass coverslips 24-48 hours before the experiment.

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording Setup: Place a coverslip with cells into the recording chamber on the microscope stage and perfuse with the external solution.

-

Seal Formation: Under visual control, approach a single cell with the micropipette. Apply slight positive pressure. When contact is made, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.[18]

-

Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.[20]

-

Data Acquisition: Clamp the cell membrane potential at a holding potential of -60 mV. Apply voltage ramps or steps to elicit currents.

-

Drug Application: After recording a stable baseline current, perfuse the bath with the external solution containing the desired concentration of pinacidil (e.g., 10 µM).

-

Data Analysis: Measure the change in current amplitude induced by pinacidil. The pinacidil-sensitive current is typically determined by subsequent application of a KATP channel blocker like glibenclamide.[21]

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for its receptor by competing with a radiolabeled ligand.[22][23]

Objective: To determine the inhibition constant (Kᵢ) of pinacidil for the SUR2B subunit using a competition binding assay with a tritiated pinacidil analogue, [³H]P1075.

Materials:

-

Membrane Preparation: Cell membranes prepared from HEK293 cells overexpressing the SUR2B subunit.

-

Radioligand: [³H]P1075 (N-cyano-N'-[1,1-dimethyl-[2,2,3,3-³H]propyl]-N"-(3-pyridinyl)guanidine).[24]

-

Assay Buffer: 50 mM Tris-HCl, 1 mM MgATP, pH 7.4.

-

Non-specific Binding Control: High concentration of unlabeled P1075 (e.g., 10 µM).

-

Equipment: 96-well plates, cell harvester (filtration apparatus), glass fiber filters, liquid scintillation counter, scintillation fluid.

Methodology:

-

Assay Setup: In a 96-well plate, add assay buffer to each well.

-

Addition of Components:

-

Add increasing concentrations of unlabeled pinacidil (the competitor).

-

Add the radioligand, [³H]P1075, at a fixed concentration (typically at or below its Kₔ).

-

Initiate the binding reaction by adding the membrane preparation (containing SUR2B) to each well.

-

Prepare wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled ligand).[25]

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the bound from free radioligand by filtering the contents of each well through a glass fiber filter using a cell harvester. The membranes, with the bound radioligand, are trapped on the filter.[23]

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding as a function of the log concentration of pinacidil.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of pinacidil that inhibits 50% of the specific binding of [³H]P1075).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Conclusion

Pinacidil's mechanism of action is a paradigm for KCOs that target the SUR subunit of the KATP channel. It binds to a specific site on the SUR2 isoform, an interaction that is finely tuned by the intracellular metabolic state as reflected by ATP and ADP levels. This binding event allosterically promotes the opening of the Kir6.2 pore, leading to membrane hyperpolarization. This primary action initiates downstream signaling cascades, such as the NO/cGMP/PKG and Nrf2-ARE pathways, which are crucial for its therapeutic effects in vasodilation and cardioprotection. The experimental methodologies detailed herein represent the foundational tools for the continued investigation and development of novel KATP channel modulators.

References

- 1. Dynamic duo: Kir6 and SUR in KATP channel structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KATP channel openers: structure-activity relationships and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential roles for SUR subunits in KATP channel membrane targeting and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SUR, ABC proteins targeted by KATP channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by pinacidil and nicorandil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural identification of vasodilator binding sites on the SUR2 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Activation of ATP-sensitive K channels in heart cells by pinacidil: dependence on ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diverse effects of pinacidil on KATP channels in mouse skeletal muscle in the presence of different nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nucleotide modulation of pinacidil stimulation of the cloned K(ATP) channel Kir6.2/SUR2A [pubmed.ncbi.nlm.nih.gov]

- 12. SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by pinacidil and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pinacidil, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of KATP channel openers diazoxide and pinacidil in coronary-perfused atria and ventricles from failing and non-failing human hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of KATP channel openers diazoxide and pinacidil in coronary-perfused atria and ventricles from failing and non-failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ROS-associated mechanism of different concentrations of pinacidil postconditioning in the rat cardiac Nrf2-ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Patch Clamp Protocol [labome.com]

- 19. Whole Cell Patch Clamp Protocol [protocols.io]

- 20. docs.axolbio.com [docs.axolbio.com]

- 21. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. Synthesis of and radioligand binding studies with a tritiated pinacidil analogue: receptor interactions of structurally different classes of potassium channel openers and blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. revvity.com [revvity.com]

Pinacidil: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pinacidil (N-cyano-N'-pyridin-4-yl-N''-(1,2,2-trimethylpropyl)guanidine) is a seminal compound in the field of cardiovascular pharmacology, recognized as a potent ATP-sensitive potassium (KATP) channel opener. Its discovery marked a significant advancement in the understanding and treatment of hypertension, introducing a novel mechanism of action for vasodilation. This technical guide provides an in-depth exploration of the history of Pinacidil's discovery, its detailed chemical synthesis, and the molecular pathways through which it exerts its pharmacological effects. The document includes a compilation of quantitative pharmacological data, detailed experimental protocols for its synthesis and key assays, and visual representations of its mechanism of action and synthetic workflow to support researchers and drug development professionals.

Discovery and Development

The journey to Pinacidil began at Leo Pharmaceutical Products in Denmark, where scientists were engaged in the pharmacological screening of novel compounds for antihypertensive activity. The initial focus was on a series of pyridylthioureas.[1][2] Subsequent structure-activity relationship (SAR) studies led to the pivotal replacement of the thiourea functional group with an N-cyanoguanidine moiety, which demonstrated superior activity.[1] This chemical modification resulted in the synthesis of Pinacidil, identified by the code P 1134.[3] Preclinical investigations revealed that Pinacidil induced vasodilation through a then-novel mechanism: the opening of potassium channels in the cell membranes of vascular smooth muscle.[1] This discovery established a new class of antihypertensive agents known as potassium channel openers.

A key patent for Pinacidil was filed by Hans Jorgen Petersen, associated with Leo Pharma AS, further solidifying the company's role in its development. The compound's unique mode of action, distinct from existing vasodilators like calcium channel blockers and alpha-adrenergic antagonists, generated significant interest in the scientific community.[1]

Chemical Synthesis

The chemical synthesis of Pinacidil can be achieved through a multi-step process. A commonly cited route involves the reaction of 4-aminopyridine with carbon disulfide to form an isothiocyanate intermediate, which is then reacted with 3,3-dimethyl-2-butanamine. The resulting thiourea is subsequently converted to the final cyanoguanidine product.

Synthesis of N-(4-pyridyl)-N'-(1,2,2-trimethylpropyl)thiourea (Intermediate 3)

The synthesis of the thiourea intermediate is a critical step. One documented method involves the condensation of 4-isothiocyanotopyridine (1) with 3,3-dimethyl-2-butanamine (2).[1]

Experimental Protocol:

-

Materials: 4-isothiocyanotopyridine (1), 3,3-dimethyl-2-butanamine (2), suitable solvent (e.g., ethanol, isopropanol).

-

Procedure:

-

Dissolve equimolar amounts of 4-isothiocyanotopyridine (1) and 3,3-dimethyl-2-butanamine (2) in the chosen solvent.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product, N-(4-pyridyl)-N'-(1,2,2-trimethylpropyl)thiourea (3), is purified by recrystallization or column chromatography.

-

Synthesis of Pinacidil (5) from Thiourea Intermediate (3)

The conversion of the thiourea intermediate to Pinacidil involves the formation of a carbodiimide followed by the addition of cyanamide.

Experimental Protocol:

-

Materials: N-(4-pyridyl)-N'-(1,2,2-trimethylpropyl)thiourea (3), triphenylphosphine, carbon tetrachloride, triethylamine, cyanamide, suitable solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve the thiourea intermediate (3) in the solvent.

-

Add triphenylphosphine, carbon tetrachloride, and triethylamine to the solution. This mixture facilitates the conversion of the thiourea to the corresponding unsymmetrical carbodiimide (4').[1]

-

Stir the reaction mixture at a controlled temperature.

-

Once the carbodiimide formation is complete, add cyanamide to the reaction mixture.

-

Continue stirring until the reaction to form Pinacidil (5) is complete.

-

The final product is isolated and purified using standard techniques such as extraction, followed by crystallization or column chromatography.

-

Caption: Synthetic workflow for Pinacidil.

Mechanism of Action

Pinacidil exerts its vasodilatory effects by opening ATP-sensitive potassium channels (KATP channels) in the plasma membrane of vascular smooth muscle cells.[1] This action leads to an increase in potassium efflux, causing hyperpolarization of the cell membrane.

The hyperpolarized state of the cell membrane makes it less excitable and reduces the opening of voltage-gated calcium channels.[3] The subsequent decrease in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure.[1][3]

The (-) enantiomer of Pinacidil is significantly more potent than the (+) enantiomer, suggesting a stereospecific interaction with its binding site on the KATP channel complex.[3] Specifically, Pinacidil is an agonist for the sulfonylurea receptor (SUR2B) subunit of the KATP channel.

Caption: Pinacidil's mechanism of action.

Pharmacological Data

The pharmacological profile of Pinacidil has been extensively characterized through a variety of in vitro and in vivo studies. The following tables summarize key quantitative data.

In Vitro Activity

| Parameter | Species/Tissue | Value | Reference |

| EC50 (Vasodilation) | Rat aorta | 680 nM | |

| Dissociation Constant (Kd) for SUR2B | - | 135 nM | |

| IC50 (Noradrenaline-induced contraction) | Rat aorta | - | |

| IC50 (KCl-induced contraction) | Rat aorta | - | |

| Potency Ratio ((-) vs (+) enantiomer) | - | ~20-fold | [3] |

Pharmacokinetic Properties in Humans

| Parameter | Value | Reference |

| Bioavailability | ~60% | |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | |

| Plasma Protein Binding | ~40% | |

| Volume of Distribution (Vd) | ~2 L/kg | |

| Elimination Half-life (t1/2) | ~2-3 hours | |

| Metabolism | Hepatic (major metabolite: Pinacidil-N-oxide) | [1] |

| Excretion | Primarily renal | [1] |

Experimental Protocols for Pharmacological Assays

In Vitro Vasodilation Assay (Rat Aorta)

Objective: To determine the potency of Pinacidil in relaxing pre-contracted rat aortic rings.

Experimental Protocol:

-

Tissue Preparation:

-

Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11).

-

The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.

-

-

Experimental Setup:

-

Aortic rings are mounted in organ baths containing K-H solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.

-

The rings are connected to isometric force transducers to record changes in tension.

-

A resting tension of 1.5-2.0 g is applied, and the rings are allowed to equilibrate for 60-90 minutes.

-

-

Procedure:

-

After equilibration, the rings are contracted with a submaximal concentration of a vasoconstrictor agent (e.g., phenylephrine or noradrenaline).

-

Once a stable contraction plateau is reached, cumulative concentrations of Pinacidil are added to the organ bath.

-

The relaxation response is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Concentration-response curves are constructed, and the EC50 value (the concentration of Pinacidil that produces 50% of the maximal relaxation) is calculated.

-

Caption: Workflow for in vitro vasodilation assay.

Conclusion

Pinacidil's discovery was a landmark in cardiovascular medicine, introducing the concept of potassium channel opening as a viable therapeutic strategy for hypertension. Its unique mechanism of action, well-characterized pharmacology, and established synthetic routes have made it an invaluable tool for researchers and a foundation for the development of newer generations of potassium channel openers. This technical guide provides a comprehensive resource for professionals in the field, consolidating key information on its history, synthesis, and biological activity to facilitate further research and drug discovery efforts.

References

Pinacidil: An In-depth Technical Guide on a Non-Selective K-ATP Channel Opener

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinacidil, a cyanoguanidine derivative, is a potent vasodilator that functions as a non-selective ATP-sensitive potassium (K-ATP) channel opener. By activating these channels in the plasma membrane of smooth muscle cells, Pinacidil facilitates potassium efflux, leading to hyperpolarization. This change in membrane potential inhibits the influx of calcium through voltage-gated calcium channels, ultimately resulting in vasodilation and a reduction in blood pressure. This technical guide provides a comprehensive overview of Pinacidil's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways.

Chemical Properties and Structure

Pinacidil is chemically known as N-cyano-N'-4-pyridinyl-N''-(1,2,2-trimethylpropyl)guanidine. Its structure is characterized by a cyanoguanidine group, a pyridine ring, and a trimethylpropyl group.

| Property | Value |

| Chemical Formula | C₁₃H₁₉N₅ |

| Molar Mass | 245.32 g/mol |

| CAS Number | 60560-33-0 |

| PubChem CID | 4826 |

Mechanism of Action: K-ATP Channel Opening

Pinacidil exerts its primary pharmacological effect by opening ATP-sensitive potassium (K-ATP) channels. These channels are hetero-octameric protein complexes composed of four inwardly rectifying potassium channel (Kir6.x) subunits and four sulfonylurea receptor (SUR) subunits. The SUR subunit confers sensitivity to pharmacological agents like Pinacidil.

Pinacidil is considered a non-selective K-ATP channel opener, showing activity on channels containing different SUR subtypes, including SUR2A (predominantly in cardiac and skeletal muscle) and SUR2B (predominantly in smooth muscle). However, its affinity for SUR2B-containing channels is generally higher, contributing to its pronounced vasodilator effects.

The binding of Pinacidil to the SUR subunit is thought to induce a conformational change in the channel complex, increasing its open probability. This leads to an efflux of potassium ions from the cell, down their electrochemical gradient.

Electrophysiological Consequences

The increased potassium conductance hyperpolarizes the cell membrane, moving the membrane potential closer to the potassium equilibrium potential. This hyperpolarization leads to the closure of voltage-dependent L-type calcium channels, thereby reducing the influx of extracellular calcium. The resulting decrease in intracellular calcium concentration is the direct trigger for smooth muscle relaxation and vasodilation.

Quantitative Data

The following tables summarize the quantitative data regarding Pinacidil's activity from various in vitro studies.

Table 1: Potency of Pinacidil in Vascular Tissues

| Tissue | Agonist | Parameter | Value | Reference |

| Rat Aorta | Serotonin | ED₅₀ | 0.3 µM | |

| Rat Aorta | Norepinephrine | - | 0.1-100 µM (inhibition) | [1] |

| Rat Aorta | KCl (20 mmol/L) | -log IC₅₀ | 6.2 | |

| Rabbit Aorta | Potassium (127 mM) | IC₅₀ | 2.3 x 10⁻⁵ M | [2] |

| Canine Coronary Artery | Phenylephrine | IC₅₀ | 6.8 x 10⁻¹⁰ M | |

| Human TE671 cells (SUR2B/Kir6.2) | - | EC₅₀ | 3.54 µM | |

| Rat Aorta VSMC | KCl | EC₅₀ | 0.62 µM |

Table 2: Electrophysiological Effects of Pinacidil

| Cell Type | Parameter | Pinacidil Concentration | Effect | Reference |

| Guinea Pig Ventricular Myocytes | K-ATP channel current | 10-30 µM | Restored current in the presence of 2 mM ATP | [3] |

| Human Coronary Artery VSMC | Single-channel conductance (K-ATP) | 1 and 20 µM | ~17 pS | [4] |

| Human Coronary Artery VSMC | Single-channel conductance (BKCa) | 1-20 µM | ~150 pS | [4] |

| Rabbit Myocytes | K-ATP current | 50 µM | ~4-fold increase | [5] |

| Human Atria | Action Potential Duration (APD) | 1-100 µM | -46 to -80% change | [6] |

| Human Ventricles | Action Potential Duration (APD) | 1-100 µM | -65 to -93% change | [6] |

Experimental Protocols

Isolated Tissue Bath for Vasodilation Assay

This protocol describes a standard method for assessing the vasodilator effect of Pinacidil on isolated arterial rings.

Materials:

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

-

Carbogen gas (95% O₂ / 5% CO₂)

-

Isolated organ bath system with isometric force transducers

-

Vasoconstrictor agent (e.g., Phenylephrine, Serotonin, KCl)

-

Pinacidil stock solution

Procedure:

-

Tissue Preparation: Euthanize a laboratory animal (e.g., rat, rabbit) and carefully dissect the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit solution. Gently remove adherent connective tissue and cut the aorta into rings of 3-4 mm in length.

-

Mounting: Suspend the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1-2 grams. Replace the bath solution every 15-20 minutes.

-

Viability Check: Induce a contraction with a high concentration of KCl (e.g., 80 mM) to check for tissue viability. Wash the tissue and allow it to return to baseline.

-

Pre-contraction: Induce a stable, submaximal contraction using a chosen agonist (e.g., Phenylephrine at a concentration that produces ~80% of its maximal response).

-

Cumulative Concentration-Response Curve: Once a stable plateau of contraction is achieved, add Pinacidil to the bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., from 1 nM to 10 µM). Allow the tissue to reach a stable response at each concentration before adding the next.

-

Data Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-contraction induced by the agonist. Plot the concentration-response curve and calculate the EC₅₀ value.[7][8]

Patch-Clamp Electrophysiology for K-ATP Channel Activity

This protocol provides a general framework for recording Pinacidil-induced K-ATP channel currents in isolated cells using the whole-cell patch-clamp technique.

Materials:

-

Isolated single cells (e.g., ventricular myocytes, vascular smooth muscle cells)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling micropipettes

-

Extracellular (bath) solution (e.g., Tyrode's solution)

-

Intracellular (pipette) solution containing a low concentration of ATP (e.g., <0.5 mM) to allow for K-ATP channel activity

-

Pinacidil solution

Procedure:

-

Cell Preparation: Isolate single cells from the tissue of interest using enzymatic digestion. Plate the cells on glass coverslips.

-

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.

-

Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Apply voltage steps or ramps to elicit and record membrane currents.

-

Drug Application: Perfuse the cell with the extracellular solution containing Pinacidil at the desired concentration.

-

Data Acquisition and Analysis: Record the changes in membrane current in response to Pinacidil. The activation of K-ATP channels will be observed as an increase in outward current. Analyze the current-voltage relationship and the magnitude of the Pinacidil-induced current.[3][9]

⁸⁶Rb⁺ Efflux Assay for K-ATP Channel Opening

This assay provides a functional measure of K-ATP channel activity by monitoring the efflux of the potassium surrogate, ⁸⁶Rb⁺.

Materials:

-

Cultured cells expressing K-ATP channels

-

Loading buffer containing ⁸⁶RbCl

-

Efflux buffer with and without Pinacidil

-

Scintillation counter

Procedure:

-

Cell Culture: Grow cells to confluence in multi-well plates.

-

Loading: Incubate the cells with loading buffer containing ⁸⁶RbCl for a sufficient time to allow for cellular uptake (e.g., 2-4 hours).

-

Washing: Rapidly wash the cells with a non-radioactive buffer to remove extracellular ⁸⁶Rb⁺.

-

Efflux: Add the efflux buffer to the cells. At specific time points, collect the supernatant (containing the effluxed ⁸⁶Rb⁺).

-

Drug Treatment: To measure the effect of Pinacidil, add efflux buffer containing the desired concentration of the drug.

-

Cell Lysis: At the end of the experiment, lyse the cells to determine the amount of ⁸⁶Rb⁺ remaining intracellularly.

-

Measurement: Measure the radioactivity in the collected supernatants and the cell lysates using a scintillation counter.

-

Data Analysis: Calculate the rate of ⁸⁶Rb⁺ efflux as a percentage of the total cellular ⁸⁶Rb⁺ at each time point. Compare the efflux rates in the presence and absence of Pinacidil. An increased efflux rate in the presence of Pinacidil indicates K-ATP channel opening.

Signaling Pathways and Experimental Workflows

Core Mechanism of Action

The fundamental action of Pinacidil is the opening of K-ATP channels, leading to membrane hyperpolarization and subsequent vasodilation.

Caption: Core mechanism of Pinacidil-induced vasodilation.

Downstream Signaling: NO/cGMP/PKG Pathway

In some cell types, particularly cardiomyocytes, Pinacidil's activation of K-ATP channels can lead to the stimulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling pathway.

Caption: Pinacidil-induced activation of the NO/cGMP/PKG pathway.[10]

Downstream Signaling: Nrf2-ARE Pathway

Pinacidil has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, which is a key regulator of cellular antioxidant defenses. This effect is thought to be mediated by the generation of reactive oxygen species (ROS) following K-ATP channel opening.

Caption: Pinacidil-mediated activation of the Nrf2-ARE pathway.[11]

Experimental Workflow: Isolated Tissue Bath Assay

The following diagram illustrates the typical workflow for conducting a vasodilation study using an isolated tissue bath.

Caption: Workflow for isolated tissue bath vasodilation assay.

Conclusion

Pinacidil serves as a valuable pharmacological tool for studying the physiological and pathophysiological roles of K-ATP channels. Its non-selective nature allows for the investigation of these channels in a variety of tissues. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with Pinacidil and other K-ATP channel modulators. A thorough understanding of its mechanism of action and the downstream signaling pathways it modulates is crucial for its application in basic research and for the development of novel therapeutics targeting K-ATP channels.

References

- 1. Effect of pinacidil on ion permeability in resting and contracted resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding and effect of KATP channel openers in the absence of Mg2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pinacidil activates the ATP-sensitive K+ channel in inside-out and cell-attached patch membranes of guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of pinacidil on K+ channels in human coronary artery vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pinacidil but not nicorandil opens ATP-sensitive K+ channels and protects against simulated ischemia in rabbit myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of KATP channel openers diazoxide and pinacidil in coronary-perfused atria and ventricles from failing and non-failing human hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Isolated organ/tissue test – organ bath [panlab.com]

- 9. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pinacidil, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ROS-associated mechanism of different concentrations of pinacidil postconditioning in the rat cardiac Nrf2-ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Pinacidil's Effect on Vascular Smooth Muscle Hyperpolarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinacidil is a potent vasodilator that exerts its antihypertensive effects through the direct relaxation of vascular smooth muscle. This technical guide provides an in-depth analysis of the core mechanism of action: the induction of membrane hyperpolarization in vascular smooth muscle cells. It details the molecular targets of Pinacidil, the subsequent ionic and cellular events, and the experimental methodologies used to elucidate these processes. Quantitative data from key studies are summarized, and signaling pathways are visualized to offer a comprehensive resource for researchers in cardiovascular pharmacology and drug development.

Introduction

Pinacidil, a cyanoguanidine derivative, belongs to a class of drugs known as potassium channel openers (KCOs).[1] Its primary therapeutic application is in the management of hypertension, achieved by reducing peripheral vascular resistance.[1][2] Unlike other classes of vasodilators, Pinacidil's mechanism is not dependent on interfering with alpha- or beta-adrenergic receptors, altering cyclic nucleotide levels (cAMP or cGMP), or directly blocking calcium channels.[3][4] Instead, its action is rooted in the modulation of potassium ion (K⁺) permeability across the vascular smooth muscle cell membrane, leading to hyperpolarization and subsequent vasorelaxation.[5][6]

Mechanism of Action: Inducing Hyperpolarization

The vasodilatory effect of Pinacidil is a direct consequence of its ability to increase the efflux of K⁺ ions from vascular smooth muscle cells.[1][7] This outward movement of positive charge drives the cell's membrane potential to a more negative value, a state known as hyperpolarization.[5][6]

Molecular Target: ATP-Sensitive Potassium (K-ATP) Channels

The principal molecular target for Pinacidil in vascular smooth muscle is the ATP-sensitive potassium (K-ATP) channel.[7][8] These channels are complex proteins composed of two main subunits: a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit.[9] In vascular smooth muscle, the predominant isoform is composed of Kir6.1 and SUR2B subunits.[9][10]

Pinacidil binds to the SUR2B subunit, promoting the open state of the K-ATP channel.[10][11] This action is antagonized by sulfonylureas such as glibenclamide, which also bind to the SUR subunit and are commonly used experimental tools to confirm the involvement of K-ATP channels.[8][12]

Downstream Effects of Hyperpolarization

The Pinacidil-induced hyperpolarization has a critical impact on the excitation-contraction coupling of vascular smooth muscle:

-

Closure of Voltage-Gated Calcium Channels (VGCCs): Hyperpolarization moves the membrane potential away from the threshold required to activate L-type voltage-gated calcium channels. This reduces the influx of extracellular calcium (Ca²⁺), a primary trigger for smooth muscle contraction.[9][13]

-

Reduced Intracellular Calcium: The diminished Ca²⁺ influx leads to a decrease in the cytosolic free Ca²⁺ concentration.[8]

-

Myosin Light Chain Dephosphorylation and Relaxation: The reduction in intracellular Ca²⁺ leads to the inactivation of calmodulin and myosin light chain kinase (MLCK). Consequently, the myosin light chain is dephosphorylated by myosin light chain phosphatase (MLCP), leading to the detachment of myosin heads from actin filaments and resulting in smooth muscle relaxation and vasodilation.

Potential Involvement of Other Potassium Channels

While K-ATP channels are the primary target, some evidence suggests that Pinacidil may also act on other types of potassium channels, particularly the large-conductance Ca²⁺-activated potassium (BKCa) channels.[12][14][15][16] However, the contribution of BKCa channels to the overall vasodilatory effect of Pinacidil is considered less significant than that of K-ATP channels. The activation of BKCa channels by Pinacidil may be indirect, potentially resulting from localized changes in intracellular calcium.[16]

Quantitative Data

The following tables summarize key quantitative data from various studies on the effects of Pinacidil.

Table 1: Potency of Pinacidil in Vascular Relaxation

| Preparation | Agonist | EC50 / IC50 (µM) | Reference |

| Rat Aortic Strips | Serotonin | 0.3 | [3][4] |

| Rat Aorta | KCl (20 mmol/L) | ~6.2 (-log IC50) | [7] |

| Canine Cephalic Veins | Phenylephrine | 0.43 ± 0.09 | [17] |

Table 2: Electrophysiological Effects of Pinacidil

| Cell Type / Tissue | Parameter | Effect | Concentration (µM) | Reference |

| Rat Portal Vein | Membrane Potential | Hyperpolarization | 0.3 - 10 | [7] |

| Canine Purkinje Fibers | Action Potential Duration | 82 ± 3% decrease | 30 | [17] |

| Human Coronary Artery VSMC | K-ATP Single-Channel Conductance | ~17 pS | N/A | [12] |

| Rat Azygos Vein VSM | K⁺ Currents | Significant Increase | 1 - 50 | [16] |

| Canine Gastric Antrum | Membrane Potential | Hyperpolarization from -78 to -83 mV | 1 | [18] |

Signaling Pathways and Experimental Workflows

Pinacidil's Signaling Pathway for Vasodilation

Caption: Signaling pathway of Pinacidil-induced vasodilation.

Logical Flow of Pinacidil's Mechanism

Caption: Logical flow of Pinacidil's mechanism of action.

Experimental Workflow for Studying Pinacidil's Effects

Caption: General experimental workflow for studying Pinacidil.

Detailed Experimental Protocols

Patch-Clamp Electrophysiology

This technique is used to measure ion currents across the cell membrane and the membrane potential of single vascular smooth muscle cells.[12][16][19][20][21][22][23]

-

Cell Preparation: Vascular smooth muscle cells are enzymatically dissociated from arterial tissue (e.g., rat aorta, human coronary artery). The isolated cells are then plated on glass coverslips and allowed to adhere.

-

Recording Solutions:

-

External (Bath) Solution (in mM): Typically contains NaCl (e.g., 135), KCl (e.g., 5), CaCl₂ (e.g., 2), MgCl₂ (e.g., 1), HEPES (e.g., 10), and glucose (e.g., 10), with pH adjusted to 7.4.

-

Internal (Pipette) Solution (in mM): Typically contains KCl or K-aspartate (e.g., 140), MgCl₂ (e.g., 1), EGTA (e.g., 10), HEPES (e.g., 10), and Mg-ATP (e.g., 1-5), with pH adjusted to 7.2.

-

-

Procedure:

-

A glass micropipette with a very fine tip (resistance of 3-5 MΩ) is filled with the internal solution and mounted on a micromanipulator.

-

The pipette tip is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch, allowing electrical access to the entire cell.

-

Voltage-Clamp Mode: The membrane potential is held constant, and the currents flowing through the ion channels are recorded in response to voltage steps or drug application (e.g., Pinacidil).

-

Current-Clamp Mode: The current injected into the cell is controlled (often held at zero), and changes in the membrane potential are recorded upon drug application.

-

-

Data Analysis: The effects of Pinacidil on K⁺ currents (amplitude, kinetics) and resting membrane potential are quantified. The involvement of K-ATP channels can be confirmed by the inhibitory effect of glibenclamide.

Isometric Tension Studies

This method measures the contractile force of isolated blood vessel segments in response to vasoconstrictors and vasodilators.[5][24]

-

Tissue Preparation: Segments of arteries (e.g., rat mesenteric artery, aorta) are dissected and mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Procedure:

-

The vessel rings are connected to isometric force transducers to record changes in tension.

-

An optimal resting tension is applied, and the tissues are allowed to equilibrate.

-

The vessels are pre-contracted with a vasoconstrictor agent (e.g., norepinephrine, serotonin, or a high concentration of KCl).

-

Once a stable contraction is achieved, cumulative concentrations of Pinacidil are added to the bath, and the resulting relaxation is recorded.

-

-

Data Analysis: Concentration-response curves are constructed, and the EC50 (concentration producing 50% of the maximal relaxation) is calculated to determine the potency of Pinacidil. The specificity of the K-ATP channel involvement can be tested by pre-incubating the tissue with glibenclamide.

Rubidium (⁸⁶Rb⁺) or Potassium (⁴²K⁺) Efflux Assay

This assay measures the movement of potassium ions (or its congener, rubidium) out of the cells, providing a direct measure of potassium channel activity.[5][6][25][26][27][28][29][30]

-

Cell/Tissue Preparation: Isolated blood vessels or cultured vascular smooth muscle cells are used.

-

Procedure:

-

The preparation is incubated in a physiological solution containing radioactive ⁸⁶Rb⁺ or ⁴²K⁺ for a period to allow for cellular uptake ("loading").

-

The preparation is then washed with a non-radioactive solution to remove extracellular tracer.

-

The efflux of the tracer is measured by serially collecting the superfusate over time.

-

After a baseline efflux rate is established, Pinacidil is added to the superfusion solution.

-

At the end of the experiment, the remaining radioactivity in the tissue/cells is determined.

-

-

Data Analysis: The rate of efflux is calculated for each time point and plotted. An increase in the efflux rate in the presence of Pinacidil indicates the opening of potassium channels. The contribution of K-ATP channels can be assessed by the ability of glibenclamide to block the Pinacidil-induced increase in efflux.

Conclusion

Pinacidil's effect on vascular smooth muscle is a well-defined process initiated by its interaction with the SUR2B subunit of K-ATP channels. This leads to an increase in potassium permeability, resulting in membrane hyperpolarization. The hyperpolarized state of the cell membrane inhibits the influx of calcium through voltage-gated channels, ultimately causing vasodilation. The experimental techniques of patch-clamp electrophysiology, isometric tension studies, and ion efflux assays have been pivotal in elucidating this mechanism. This guide provides a comprehensive overview of the core principles, quantitative data, and methodologies essential for researchers and professionals working in the field of cardiovascular pharmacology.

References

- 1. Pinacidil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pinacidil: history, basic pharmacology, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pinacidil-induced vascular relaxation: comparison to other vasodilators and to classical mechanisms of vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of pinacidil on serotonin-induced contractions and cyclic nucleotide levels in isolated rat aortae: comparison with nitroglycerin, minoxidil, and hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vasodilatation with pinacidil. Mode of action in rat resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro studies on the mode of action of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Mechanisms of pinacidil-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. KATP Channels in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pinacidil induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro | MDedge [mdedge.com]

- 11. Structural identification of vasodilator binding sites on the SUR2 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of pinacidil on K+ channels in human coronary artery vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Pinacidil actions on ion channels in vascular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of pinacidil on K+ channels in human coronary artery vascular smooth muscle cells. | Semantic Scholar [semanticscholar.org]

- 16. Ion channel effects of pinacidil in vascular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The relation between vascular relaxant and cardiac electrophysiological effects of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. docs.axolbio.com [docs.axolbio.com]

- 20. Patch Clamp Protocol [labome.com]

- 21. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 22. youtube.com [youtube.com]

- 23. scientifica.uk.com [scientifica.uk.com]

- 24. Effect of pinacidil on ion permeability in resting and contracted resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pinacidil opens K+-selective channels causing hyperpolarization and relaxation of noradrenaline contractions in rat mesenteric resistance vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Rubidium efflux as a tool for the pharmacological characterisation of compounds with BK channel opening properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. acseusa.org [acseusa.org]

- 28. Differential effects of diazoxide, cromakalim and pinacidil on adrenergic neurotransmission and 86Rb+ efflux in rat brain cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. d-nb.info [d-nb.info]

- 30. aurorabiomed.com [aurorabiomed.com]

The Role of Pinacidil in Modulating Cellular Potassium Efflux: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of Pinacidil, a potent potassium channel opener, and its profound impact on cellular potassium efflux. By elucidating its molecular interactions and downstream physiological effects, this document serves as a comprehensive resource for professionals engaged in cardiovascular research, pharmacology, and drug development.

Introduction: Pinacidil as a Potassium Channel Opener

Pinacidil is a cyanoguanidine derivative that functions as a powerful vasodilator by activating ATP-sensitive potassium (KATP) channels.[1][2] This activation leads to an increase in potassium efflux, causing hyperpolarization of the cell membrane.[2] In vascular smooth muscle cells, this hyperpolarization inhibits the influx of calcium through voltage-gated calcium channels, ultimately leading to vasodilation and a reduction in blood pressure.[2][3] Beyond its antihypertensive properties, Pinacidil has been investigated for its cardioprotective effects, which are also linked to its ability to modulate KATP channels in cardiomyocytes.[4][5][6]

Mechanism of Action: Targeting ATP-Sensitive Potassium Channels

Pinacidil's primary molecular target is the ATP-sensitive potassium (KATP) channel. These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[7][8] The SUR subunit is the binding site for both potassium channel openers like Pinacidil and inhibitors like sulfonylureas (e.g., glibenclamide).[7][8]

The activity of KATP channels is intrinsically linked to the metabolic state of the cell, specifically the intracellular ratio of ATP to ADP. High levels of ATP promote channel closure, whereas an increase in ADP or a decrease in ATP leads to channel opening. Pinacidil circumvents this regulation by binding to the SUR subunit, inducing a conformational change that favors the open state of the channel, thereby increasing potassium permeability.[9] This action is independent of the cellular ATP concentration, although the presence of nucleotides can influence Pinacidil's effects.[9]

Signaling Pathway of Pinacidil-Induced Vasodilation

Caption: Pinacidil-induced vasodilation pathway.

Quantitative Data on Pinacidil's Efficacy

The following tables summarize key quantitative data regarding Pinacidil's activity on KATP channels and its physiological effects.

Table 1: Potency of Pinacidil on KATP Channels

| Cell Type/Channel Subtype | Parameter | Value | Reference |

| SUR2B/Kir6.2 | EC50 | ~2 µM | [7] |

| SUR2A/Kir6.2 | EC50 | ~10 µM | [7] |

| Guinea Pig Ventricular Myocytes (INCX) | EC50 (Ca2+ entry) | 23.5 µM | [10] |

| Guinea Pig Ventricular Myocytes (INCX) | EC50 (Ca2+ exit) | 23.0 µM | [10] |

| Rat Aorta (vs. Noradrenaline) | -log IC50 | 6.2 (against 20 mmol/L KCl) | [1] |

| Mouse Beta-TC6 (SUR1/Kir6.2) | EC50 | 60.8 µM | [1] |

| African Green Monkey COS-7 (SUR2A/Kir6.2) | EC50 | 21.6 µM | [1] |

Table 2: Effects of Pinacidil on Insulin Release

| Study Population/Model | Pinacidil Concentration/Dose | Effect on Insulin Release | Reference |

| Healthy Volunteers | 25 mg (oral) | Inhibition of the first phase of glucose-stimulated insulin release | [11] |

| Rat Pancreatic Islets | Not specified | Inhibition of glucose-stimulated insulin release | [12] |

| Mouse Pancreatic Islets | 100 µM | 36% inhibition | [13] |

| Mouse Pancreatic Islets | 500 µM | 72% inhibition | [13] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the core experimental protocols used to characterize the effects of Pinacidil.

Rubidium (⁸⁶Rb⁺) Efflux Assay for Measuring Potassium Efflux

This assay provides an indirect measure of potassium channel activity by tracking the efflux of the radioactive potassium analog, ⁸⁶Rb⁺.

Protocol:

-

Cell Culture and Loading:

-

Culture cells of interest (e.g., vascular smooth muscle cells, pancreatic β-cells) to confluence in appropriate multi-well plates.

-

Incubate the cells with a loading buffer containing ⁸⁶RbCl (e.g., 1-2 µCi/mL) for a sufficient period (e.g., 2-4 hours) to allow for cellular uptake.

-

-

Wash and Equilibration:

-

Aspirate the loading buffer and wash the cells multiple times with a non-radioactive physiological salt solution to remove extracellular ⁸⁶Rb⁺.

-

Equilibrate the cells in the same salt solution for a defined period.

-

-

Stimulation and Sample Collection:

-

Initiate the efflux by replacing the equilibration buffer with a test solution containing Pinacidil at the desired concentration.

-

Collect the supernatant (effluent) at specific time intervals (e.g., every 1-5 minutes).

-

At the end of the experiment, lyse the cells with a detergent solution (e.g., Triton X-100) to determine the remaining intracellular ⁸⁶Rb⁺.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity in the collected effluent and the cell lysate using a scintillation counter.

-

Calculate the fractional efflux rate for each time point as the amount of ⁸⁶Rb⁺ released during the interval divided by the total ⁸⁶Rb⁺ in the cells at the beginning of that interval.

-

Plot the fractional efflux rate against time to visualize the effect of Pinacidil on potassium efflux.

-

Experimental Workflow for ⁸⁶Rb⁺ Efflux Assay

Caption: Workflow for a Rubidium Efflux Assay.

Patch-Clamp Electrophysiology for Direct Channel Activity Measurement

The patch-clamp technique allows for the direct measurement of ion channel currents in single cells, providing detailed information about channel gating and conductance.[14]

Whole-Cell Configuration Protocol:

-

Cell Preparation:

-

Isolate single cells from the tissue of interest (e.g., ventricular myocytes, smooth muscle cells) using enzymatic digestion.[14]

-

Plate the isolated cells on a glass coverslip mounted on the stage of an inverted microscope.

-

-

Pipette Fabrication and Filling:

-

Pull micropipettes from borosilicate glass capillaries to a fine tip (resistance of 2-5 MΩ).

-

Fill the pipette with an intracellular solution containing potassium as the primary cation and other relevant ions and buffers.

-

-

Gigaohm Seal Formation and Membrane Rupture:

-

Under microscopic guidance, carefully approach a single cell with the micropipette.

-

Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior (whole-cell configuration).[14]

-

-

Current Recording and Drug Application:

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Apply voltage protocols (e.g., voltage steps or ramps) to elicit and measure membrane currents.

-

Perfuse the cell with an extracellular solution containing Pinacidil to record its effect on the KATP channel current.[15][16] The Pinacidil-sensitive current can be isolated by subtracting the current remaining after the application of a KATP channel blocker like glibenclamide.[16]

-

-

Data Analysis:

-

Analyze the recorded currents to determine parameters such as current density, current-voltage (I-V) relationship, and activation/inactivation kinetics.

-

Logical Relationship of Patch-Clamp Components

Caption: Key components of a patch-clamp setup.

Pinacidil's Interaction with KATP Channel Subtypes and Other Signaling Pathways

The physiological effects of Pinacidil can vary depending on the tissue-specific expression of KATP channel subtypes.

-

SUR1: Predominantly found in pancreatic β-cells. Pinacidil has a lower affinity for SUR1-containing channels, but at higher concentrations, it can inhibit insulin secretion.[12][13]

-

SUR2A: The primary subtype in cardiac muscle. Pinacidil's activation of these channels is thought to underlie its cardioprotective effects.[4][7]

-

SUR2B: Found in vascular smooth muscle. Pinacidil potently activates these channels, leading to vasodilation.[7]

Recent research has also uncovered that Pinacidil's effects can extend beyond direct KATP channel activation. For instance, in cardiac myocytes, Pinacidil may stimulate the Na⁺/Ca²⁺ exchanger by opening plasma membrane KATP channels and activating the NO/cGMP/PKG signaling pathway.[10] Furthermore, at higher concentrations, Pinacidil may inhibit receptor-mediated, GTP-binding protein-coupled phosphatidylinositol turnover in vascular smooth muscle.[3]

Pinacidil's Cardioprotective Signaling Cascade

Caption: Cardioprotective signaling of Pinacidil.

Conclusion

Pinacidil's role as a modulator of cellular potassium efflux through the activation of ATP-sensitive potassium channels is well-established. Its potent vasodilatory effects have positioned it as an important tool in the management of hypertension, while its cardioprotective properties continue to be an area of active investigation. This guide provides a foundational understanding of Pinacidil's mechanism of action, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their ongoing exploration of potassium channel modulators and their therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pinacidil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of pinacidil-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effects of pinacidil hyperpolarizing cardioplegia on myocardial ischemia reperfusion injury by mitochondrial KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pinacidil but not nicorandil opens ATP-sensitive K+ channels and protects against simulated ischemia in rabbit myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protection of cardiomyocytes by pinacidil during metabolic inhibition and hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by pinacidil and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Diverse effects of pinacidil on KATP channels in mouse skeletal muscle in the presence of different nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pinacidil, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potassium channel modulation: effect of pinacidil on insulin release in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pinacidil inhibits insulin release by increasing K+ outflow from pancreatic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of putative activators of K+ channels in mouse pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cpsjournals.cn [cpsjournals.cn]

The Impact of Pinacidil on Intracellular Calcium Concentration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the multifaceted effects of pinacidil on intracellular calcium ([Ca2+]i) concentration. Pinacidil, a potent antihypertensive agent, primarily exerts its therapeutic effects by modulating [Ca2+]i, a critical second messenger in cellular signaling. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Mechanism of Action: Potassium Channel Activation

Pinacidil is classified as a potassium channel opener, with a primary affinity for ATP-sensitive potassium (K-ATP) channels.[1][2] Its mechanism of action is intrinsically linked to the regulation of intracellular calcium levels. The canonical pathway involves the following steps:

-

K-ATP Channel Opening: Pinacidil binds to and opens K-ATP channels on the plasma membrane of smooth muscle cells.[1][2]

-

Potassium Efflux and Hyperpolarization: The opening of these channels leads to an efflux of potassium ions (K+) from the cell, causing the cell membrane to hyperpolarize (become more negative).[1]

-

Inhibition of Voltage-Gated Calcium Channels: This hyperpolarization inhibits the opening of voltage-gated L-type calcium channels, which are key conduits for calcium entry into the cell.[3]

-

Reduced Calcium Influx and Vasodilation: The subsequent decrease in calcium influx leads to a net reduction in the intracellular calcium concentration, resulting in the relaxation of vascular smooth muscle and vasodilation.[1][4][5]

This primary mechanism underscores pinacidil's efficacy as a vasodilator and antihypertensive drug.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of pinacidil.

Table 1: Pinacidil Concentration and Effect on Intracellular Calcium and Muscle Contraction

| Cell/Tissue Type | Pinacidil Concentration | Observed Effect | Citation |

| Rat Aorta | 0.1-100 µM | Inhibited norepinephrine-induced increases in cytosolic Ca2+ and muscle tension. | [6] |

| Rat Aorta | 1-100 µM | Produced concentration-dependent inhibition of responses to noradrenaline. | [2] |

| Rat Portal Vein | 0.3-30 µM | Produced concentration-dependent inhibition of responses to noradrenaline. | [2] |

| Guinea Pig Femoral Artery | Not specified | Decreased intracellular Ca2+ level before vasorelaxation. | [4][5] |

| Rabbit Mesenteric Artery | 10 µM | Inhibited phasic and tonic contractions induced by 128 mM K+ without a corresponding change in [Ca2+]i. | [7][8] |

| Isolated Cardiac Mitochondria | IC50 ~128 µM | Decreased the rate and magnitude of Ca2+ uptake into the mitochondrial matrix. | [9] |

| Cultured Chicken Cardiomyocytes | 10 µM | Caused a concentration-dependent delay in metabolic inhibition-induced increase in [Ca2+]i. | [10] |

| HepG2 Cells | 1 mM | Induced a rapid and sustained increase in [Ca2+]. | [2] |

Table 2: Pinacidil's Effect on Ion Channels and Other Parameters

| Parameter | Cell/Tissue Type | Pinacidil Concentration | Key Finding | Citation |

| Na+/Ca2+ Exchange Current (INCX) | Guinea Pig Cardiac Ventricular Myocytes | EC50 ~23.5 µM (outward), ~23.0 µM (inward) | Enhanced INCX in a concentration-dependent manner. | [11] |

| K+ Current | Rat Azygos Vein Vascular Muscle Cells | 1-50 µM | Significantly increased K+ currents. | [12] |

| KATP and BKCa Channels | Human Coronary Artery Vascular Smooth Muscle Cells | 1-20 µM | Acted as a nonselective opener for both KATP and BKCa channels. | [13][14] |

| pCa-Tension Relationship | Rabbit Mesenteric Artery (skinned) | 10 µM | Shifted the pCa-tension relation curve to the right; inhibited maximum Ca2+-induced contraction. | [8] |

Signaling Pathways

The interaction of pinacidil with cellular signaling pathways is complex, extending beyond the canonical K-ATP channel mechanism.

Primary Vasodilatory Signaling Pathway

The primary pathway for pinacidil-induced vasodilation is initiated by the opening of K-ATP channels, leading to a reduction in intracellular calcium.

References

- 1. Pinacidil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. A study on the hypotensive mechanism of pinacidil: relationship between its vasodilating effect and intracellular Ca2+ levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Mechanisms of pinacidil-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of pinacidil on contractile proteins in high K(+)-treated intact, and in beta-escin-treated skinned smooth muscle of the rabbit mesenteric artery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of pinacidil on contractile proteins in high K(+)-treated intact, and in beta-escin-treated skinned smooth muscle of the rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ATP-sensitive K+ channel openers prevent Ca2+ overload in rat cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protection of cardiomyocytes by pinacidil during metabolic inhibition and hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pinacidil, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ion channel effects of pinacidil in vascular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of pinacidil on K+ channels in human coronary artery vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of pinacidil on K+ channels in human coronary artery vascular smooth muscle cells. | Semantic Scholar [semanticscholar.org]

Exploring the Off-Target Landscape of Pinacidil in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target effects of Pinacidil observed in preclinical models. Pinacidil, a well-characterized ATP-sensitive potassium (K-ATP) channel opener, has demonstrated a range of effects beyond its primary therapeutic target. Understanding these off-target activities is crucial for a complete safety and efficacy profile, and for exploring potential new therapeutic applications. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and drug development.

Quantitative Data Summary

The following tables summarize the quantitative off-target effects of Pinacidil across various preclinical models.

Table 1: Cardiovascular Effects of Pinacidil in Preclinical Models

| Parameter | Species/Model | Dose/Concentration | Effect | Reference(s) |

| Blood Pressure | Hypertensive Rats | Dose-dependent | Proportional decrease | [1] |

| Hypertensive Dogs | Dose-dependent | Proportional decrease | [1] | |

| Conscious Rats | 10-300 µg/kg/min | Dose-dependent reduction in Mean Arterial Pressure (MAP) | [2] | |

| Heart Rate | Hypertensive Rats & Dogs | Dose-dependent | Increase following depressor response | [1] |

| Cardiac Output | Hypertensive Rats & Dogs | Dose-dependent | Increased | [1] |

| Stroke Volume | Hypertensive Rats & Dogs | Dose-dependent | Increased | [1] |

| Total Peripheral Resistance | Hypertensive Rats & Dogs | Dose-dependent | Decrease | [1] |

| Na+/Ca2+ Exchange Current (INCX) | Guinea Pig Cardiac Ventricular Myocytes | Concentration-dependent | Enhanced (EC50: 23.0-23.5 µM) | [3] |

| Action Potential Duration (APD90) | Isolated Rabbit Hearts | 80 µM | Shortened to 105 ± 10 msec | [4] |

| QT Interval | Isolated Rabbit Hearts | 80 µM | Lengthened to 199 ± 14 msec | [4] |